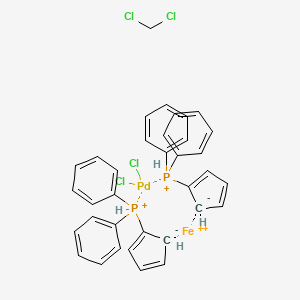
1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutoxy group, an amino group, and a fluorine atom, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share the amino group and exhibit similar reactivity in substitution reactions.
Aminoazole-Based Compounds: These compounds also contain amino groups and are used in the synthesis of heterocycles.
Uniqueness
1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is unique due to the presence of the cyclobutoxy group and the fluorine atom, which confer distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C7H14FNO2 |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
1-(3-aminocyclobutyl)oxy-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H14FNO2/c8-3-6(10)4-11-7-1-5(9)2-7/h5-7,10H,1-4,9H2 |
Clé InChI |
REICPGLDWXTZOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OCC(CF)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)




